Methothrin

Descripción general

Descripción

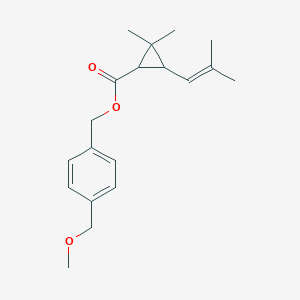

Methothrin, also known as [4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate, is a synthetic pyrethroid insecticide. It is widely used for its potent insecticidal properties, targeting a broad spectrum of insect pests. This compound is known for its high efficacy and relatively low toxicity to mammals, making it a popular choice in agricultural and household pest control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methothrin is synthesized through a multi-step process involving the esterification of cyclopropanecarboxylic acid derivatives. The key steps include:

Preparation of Cyclopropanecarboxylic Acid Derivative: The starting material, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid, is synthesized through a series of reactions involving the cyclopropanation of suitable alkenes.

Esterification: The cyclopropanecarboxylic acid derivative is then esterified with [4-(methoxymethyl)phenyl]methanol under acidic conditions to form this compound

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Reactors: Utilization of batch or continuous reactors for the esterification process.

Purification: Purification steps such as distillation and crystallization to obtain the final product with high purity

Análisis De Reacciones Químicas

Types of Reactions: Methothrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield cyclopropanecarboxylic acid derivatives and [4-(methoxymethyl)phenyl]methanol

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

Major Products:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Hydrolysis Products: Cyclopropanecarboxylic acid derivatives and [4-(methoxymethyl)phenyl]methanol

Aplicaciones Científicas De Investigación

Methothrin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrethroid insecticides.

Biology: Investigated for its effects on insect physiology and behavior.

Medicine: Explored for its potential use in developing new insecticidal formulations with improved efficacy and safety.

Industry: Utilized in the formulation of various insecticidal products for agricultural and household use

Mecanismo De Acción

Methothrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged opening of these channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The molecular targets include specific binding sites on the sodium channels, disrupting normal nerve impulse transmission .

Comparación Con Compuestos Similares

- Permethrin

- Cypermethrin

- Deltamethrin

- Fenvalerate

- Resmethrin

Methothrin’s unique structural attributes and its effectiveness in pest control make it a valuable compound in the field of insecticides.

Actividad Biológica

Methothrin is a synthetic insecticide belonging to the pyrethroid class, widely recognized for its effectiveness in pest control, particularly against mosquitoes and flies. This article delves into its biological activity, examining the mechanisms by which it operates, its effects on various organisms, and relevant research findings.

This compound has the chemical formula and is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms. Its primary mechanism of action involves the disruption of the nervous system in insects. Specifically, it targets voltage-gated sodium channels , causing prolonged opening of these channels, which leads to hyperexcitation, paralysis, and ultimately death of the insect.

Insecticidal Properties

This compound exhibits significant insecticidal activity due to its ability to modulate sodium channels in insect nerve cells. This modulation enhances the insect's susceptibility to environmental stressors and contributes to its effectiveness as an insecticide. Research indicates that this compound can affect various physiological processes in insects, including locomotion and feeding behavior.

Environmental Impact

The environmental fate of this compound has been extensively studied. Research shows that it can degrade in soil and water, but its persistence varies based on environmental conditions such as temperature and pH. This compound's potential for bioaccumulation in non-target species, including beneficial insects and aquatic life, raises concerns about its ecological impact.

Study 1: Effects on Zebrafish

A study investigated the effects of sub-chronic exposure to this compound in zebrafish (Danio rerio). The research focused on oxidative stress and inflammatory responses induced by this compound exposure at concentrations of 0.05, 0.10, and 0.20 mg/L over 56 days. Key findings included:

- Increased Reactive Oxygen Species (ROS) : this compound exposure significantly raised ROS levels in liver tissues, indicating oxidative stress.

- Apoptosis Induction : The expression of apoptosis-related genes ( and ) increased with higher concentrations of this compound.

- Sex-Specific Responses : Female zebrafish exhibited greater oxidative damage compared to males at higher concentrations .

| This compound Concentration (mg/L) | Bax/Bcl2a (Female) | Bax/Bcl2a (Male) | Caspases3a (Female) | Caspases3a (Male) |

|---|---|---|---|---|

| Control | 1.01 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.07 | 1.01 ± 0.15 |

| 0.05 | 1.10 ± 0.08 | 1.07 ± 0.12 | 1.09 ± 0.11 | 1.08 ± 0.12 |

| 0.10 | 1.29 ± 0.14 | 1.11 ± 0.12 | 1.38 ± 0.19 | 1.34 ± 0.29 |

| 0.20 | 1.34 ± 0.12 | 1.32 ± 0.17 | 1.53 ± 0.28 | 1.51 ± 0.31 |

Study 2: Resistance Management

Research has also focused on understanding resistance mechanisms in target insect populations exposed to this compound over time. Studies indicate that certain insects may develop resistance through metabolic pathways that enhance their ability to detoxify this compound, necessitating ongoing research into resistance management strategies.

Regulatory Considerations

The European Food Safety Authority (EFSA) has assessed this compound's safety profile concerning pesticide residues in food products . The findings suggest that while acute exposure concerns are minimal under regulated use conditions, continuous monitoring is essential due to potential long-term effects on non-target species.

Propiedades

IUPAC Name |

[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBIMLHUAWKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912012 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34388-29-9, 11114-02-6 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34388-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011114026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.